molecular formula C17H26N2O3S B4704732 1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE

1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE

Cat. No.: B4704732
M. Wt: 338.5 g/mol
InChI Key: FFEUQCNSSYXHHB-UHFFFAOYSA-N
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Description

1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a dimethylphenyl group

Properties

IUPAC Name

1-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13-6-7-14(2)15(12-13)23(21,22)19-10-8-18(9-11-19)16(20)17(3,4)5/h6-7,12H,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEUQCNSSYXHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include bases, acids, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pressures to optimize the yield.

    Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring can enhance binding affinity. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives such as 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine . Compared to these compounds, 1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE may offer unique advantages in terms of binding affinity and specificity due to its distinct structural features. Other similar compounds include various substituted piperazines that have been studied for their biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE
Reactant of Route 2
Reactant of Route 2
1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2,2-DIMETHYL-1-PROPANONE

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